(2-methylquinolin-8-yl)boronic acid
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Overview
Description
(2-Methylquinolin-8-yl)boronic acid is an organoboron compound that features a quinoline ring substituted with a methyl group at the 2-position and a boronic acid group at the 8-position. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-methylquinolin-8-yl)boronic acid typically involves the borylation of 2-methylquinoline. One common method is the iridium-catalyzed C-H borylation, where the quinoline substrate reacts with a boron reagent such as bis(pinacolato)diboron in the presence of an iridium catalyst and a base like potassium acetate .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity, often using continuous flow reactors to ensure consistent production. The use of automated systems for reagent addition and product isolation is common in industrial settings to enhance efficiency and safety .
Chemical Reactions Analysis
Types of Reactions: (2-Methylquinolin-8-yl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds by coupling the boronic acid with aryl or vinyl halides in the presence of a palladium catalyst and a base.
Oxidation: The boronic acid group can be oxidized to form the corresponding quinoline-8-carboxylic acid.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., K2CO3), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Oxidizing agents such as hydrogen peroxide or sodium perborate are used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products:
Suzuki-Miyaura Coupling: The major products are biaryl compounds.
Oxidation: The major product is quinoline-8-carboxylic acid.
Substitution: The products vary based on the substituents introduced.
Scientific Research Applications
(2-Methylquinolin-8-yl)boronic acid has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of (2-methylquinolin-8-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl or vinyl halide, forming a palladium complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the carbon-carbon bond and regenerating the palladium catalyst.
Comparison with Similar Compounds
(8-Methylquinolin-2-yl)boronic acid: Similar structure but with the boronic acid group at the 2-position.
7-Fluoro-2-methylquinolin-8-yl)boronic acid: Similar structure with a fluorine substituent at the 7-position.
Uniqueness: (2-Methylquinolin-8-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. Its position of the boronic acid group at the 8-position of the quinoline ring allows for unique interactions and applications compared to its analogs .
Properties
Molecular Formula |
C10H10BNO2 |
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Molecular Weight |
187.00 g/mol |
IUPAC Name |
(2-methylquinolin-8-yl)boronic acid |
InChI |
InChI=1S/C10H10BNO2/c1-7-5-6-8-3-2-4-9(11(13)14)10(8)12-7/h2-6,13-14H,1H3 |
InChI Key |
QEEOOJSEVOSIFO-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=C2C(=CC=C1)C=CC(=N2)C)(O)O |
Origin of Product |
United States |
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